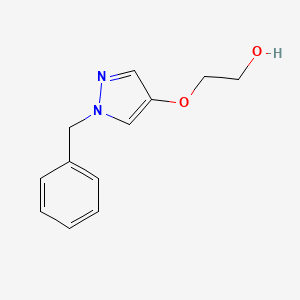
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol
Übersicht
Beschreibung
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol, also known as 2-benzylpyrazole-4-ethanol (2-BPE), is an organic compound used in various scientific research applications. It is a colorless liquid with a melting point of -44.5 °C and a boiling point of 145 °C. 2-BPE is a derivative of pyrazole, a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. 2-BPE has been studied extensively in the past and is used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioevaluation of Novel Pyrazole Derivatives
Pyrazoles, including compounds related to "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol," have been synthesized using various methods and evaluated for their biological activities. A review by Sheetal et al. (2018) highlights the importance of pyrazole derivatives in pharmaceutical and agrochemical applications, emphasizing their synthesis under microwave conditions and their potential as antimicrobial, antifungal, and antioxidant agents (Sheetal et al., 2018).
Mechanistic Insights into β-O-4 Bond Cleavage
In the context of lignin model compounds, research by Yokoyama (2015) has shown the significance of the γ-hydroxymethyl group in the acidolysis mechanism of β-O-4-type lignin model compounds, which could provide insights into the chemical behavior of "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol" derivatives (Yokoyama, 2015).
Potential Toxicity Mechanisms
The role of pyrazole derivatives in potentiating liver injury through the induction of CYP2E1, an enzyme that metabolizes various hepatotoxins, has been reviewed by Cederbaum (2012). This research may indirectly relate to "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol" by highlighting the importance of understanding the metabolic pathways and potential toxicity mechanisms of pyrazole-based compounds (Cederbaum, 2012).
Carcinogenic Compounds in Alcoholic Beverages
A review by Pflaum et al. (2016) discusses the occurrence and toxicology of carcinogenic compounds in alcoholic beverages, including ethanol and its metabolite acetaldehyde. Although not directly related to "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol," this research highlights the broader context of understanding the carcinogenic potential of compounds found in alcoholic beverages and could suggest avenues for assessing the safety of related pyrazole derivatives (Pflaum et al., 2016).
Selectivity of Cytochrome P450 Isoforms Inhibitors
The review by Khojasteh et al. (2011) on the selectivity of chemical inhibitors of cytochrome P450 isoforms, including those affecting CYP2E1, provides insights into the interaction of drugs and potential drug-drug interactions. This information is relevant for understanding how "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol" derivatives might be metabolized and interact with other compounds (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
2-(1-benzylpyrazol-4-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-6-7-16-12-8-13-14(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECADCPBENTMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



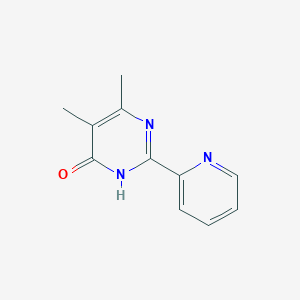
![9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1449607.png)
![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)
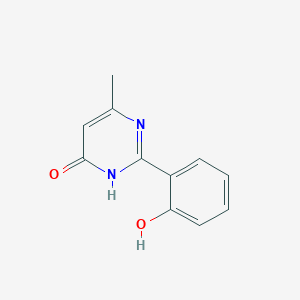
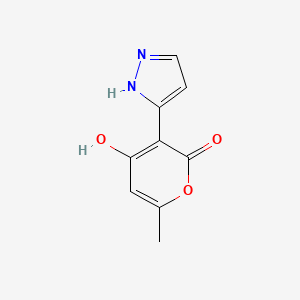
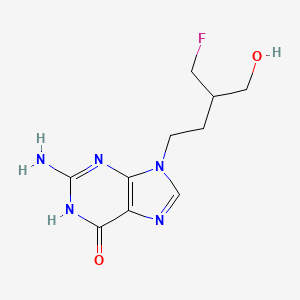
![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)
![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)
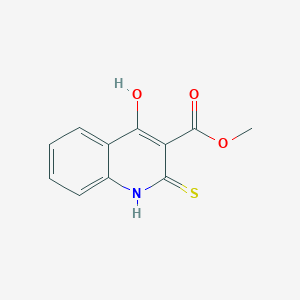


![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)
![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)
